

GDC-0134 as a Chemical Probe for Neurodegeneration: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0134 is a potent, selective, and brain-penetrant small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12).[1][2] DLK is a key regulator of the neuronal stress response and is implicated in axon degeneration and neuronal apoptosis, making it a therapeutic target for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][3][4][5] Developed by Genentech, GDC-0134 has been investigated as a chemical probe to explore the therapeutic potential of DLK inhibition.[6][7] This technical guide provides a comprehensive overview of GDC-0134, including its mechanism of action, signaling pathways, available quantitative data, and experimental methodologies based on publicly available information.

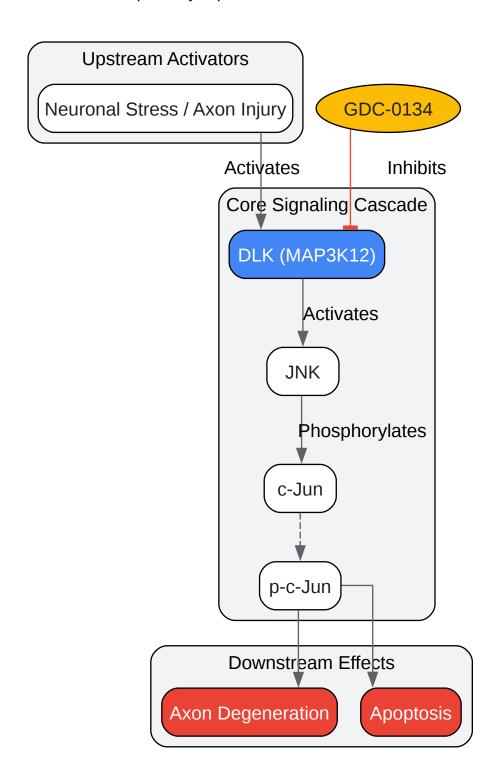
Mechanism of Action

GDC-0134 functions as a dual inhibitor of DLK and Leucine Zipper Kinase (LZK).[7] DLK is a Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) that, upon activation by neuronal injury or stress, initiates a signaling cascade.[1] This cascade involves the downstream activation of c-Jun N-terminal Kinase (JNK), which in turn phosphorylates the transcription factor c-Jun.[1] The activation of this DLK-JNK pathway is a critical driver of axonal degeneration and neuronal cell death.[1] GDC-0134, by inhibiting DLK, blocks this signaling cascade, thereby offering a potential neuroprotective effect.[1]



Signaling Pathway

The signaling pathway modulated by **GDC-0134** is the DLK-JNK stress response pathway. A simplified representation of this pathway is provided below.



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Figure 1: Simplified DLK-JNK signaling pathway and the inhibitory action of GDC-0134.

Data Presentation

The following tables summarize the available quantitative data for GDC-0134.

Table 1: In Vitro Potency of GDC-0134

Assay Type	Target/Endpoint	IC50/EC50/Ki	Source
Biochemical Assay	DLK Ki	3.5 nM	[4]
Biochemical Assay	LZK Ki	7.0 nM	[4]
Cellular Assay	pJNK Inhibition	79 nM	[4]
Cellular Assay (DRG Neurons)	p-cJun Inhibition	301 nM	[4]
Cellular Assay (DRG Neurons)	Axon Protection	475 nM	[4]

DRG: Dorsal Root Ganglion

Table 2: Comparison of GDC-0134 with another DLK

inhibitor, KAI-11101

Parameter	GDC-0134	KAI-11101	Source
DLK Ki (nM)	3.5	0.7	[4]
LZK Ki (nM)	7.0	15	[4]
pJNK IC50 (nM)	79	51	[4]
DRG p-cJun IC50 (nM)	301	95	[4]
DRG Axon Protection EC50 (nM)	475	363	[4]
Max Axon Protection (% of DMSO)	75	72	[4]





Table 3: Pharmacokinetics of GDC-0134 in Humans

(Phase 1 Study in ALS Patients)

Parameter	Value	Source
Exposure	Dose-proportional	[3][8]
Median Half-life	84 hours	[3][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of **GDC-0134** are largely proprietary to Genentech and not publicly available. However, based on the published literature, the following methodologies were employed.

In Vitro Kinase Assays

Biochemical assays were likely performed to determine the inhibitory constant (Ki) of **GDC-0134** against purified DLK and LZK enzymes. These assays typically involve measuring the enzyme's kinase activity (e.g., through ATP consumption or substrate phosphorylation) in the presence of varying concentrations of the inhibitor.

Cellular Assays in Dorsal Root Ganglion (DRG) Neurons

Primary mouse DRG neurons were used to assess the cellular activity of GDC-0134.[4]

- p-cJun Inhibition Assay: DRG neurons were treated with a neurotoxic stimulus (e.g., paclitaxel) to induce the DLK pathway, followed by treatment with GDC-0134.[4] The levels of phosphorylated c-Jun (p-cJun), a downstream marker of DLK activity, were quantified to determine the IC50 of GDC-0134.[4]
- Axon Protection Assay: DRG neurons were subjected to an axonal injury model, and the neuroprotective effects of GDC-0134 were evaluated by measuring the extent of axon degeneration.[4] The concentration at which GDC-0134 provided 50% of its maximal protection (EC50) was determined.[4]

In Vivo Studies in Animal Models of Neurodegeneration



GDC-0134 was evaluated in animal models of neuronal injury and neurodegeneration, including a superoxide dismutase 1 (SOD1) G93A mouse model of ALS.[1][5]

SOD1G93A Mouse Model: This transgenic mouse model expresses a mutant form of human SOD1, leading to progressive motor neuron loss and a phenotype that mimics some aspects of ALS.[5] While specific results of GDC-0134 treatment in this model are not detailed in the public domain, preclinical data indicated that blocking or removing DLK was beneficial in this model.[5] Studies with conditional knockout of DLK in SOD1G93A mice showed protection of motor neurons and extended survival.[1]

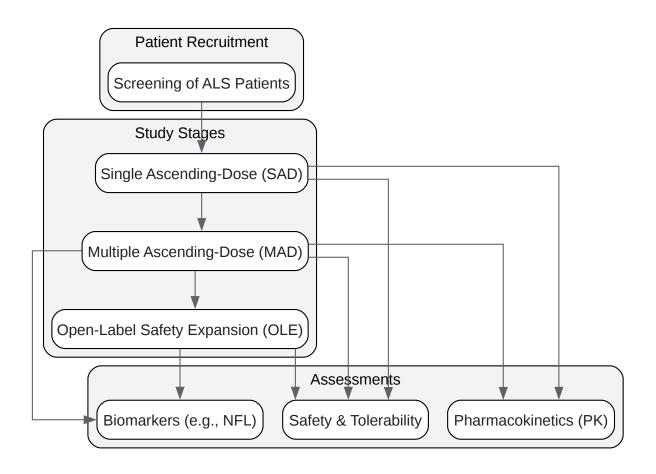
Phase 1 Clinical Trial in ALS Patients

A first-in-human, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **GDC-0134** in patients with ALS.[3][8][9] The study consisted of three stages:

- Single Ascending-Dose (SAD): Participants received a single dose of **GDC-0134** or placebo. [3][8]
- Multiple Ascending-Dose (MAD): Participants received daily doses of GDC-0134 or placebo for 28 days.[3][5][8]
- Open-Label Safety Expansion (OLE): This stage provided longer-term safety data for up to 48 weeks.[3][8]

The workflow for this clinical trial is illustrated below.





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Figure 2: Workflow of the Phase 1 clinical trial of GDC-0134 in ALS patients.

Key Findings and Discontinuation of Development for ALS

The Phase 1 clinical trial demonstrated that **GDC-0134** was generally well-tolerated in the SAD and MAD stages, with dose-proportional pharmacokinetics.[3][8] However, during the open-label extension, several serious adverse events were reported, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy.[3][8]



A significant and unexpected finding was a dose-dependent increase in plasma neurofilament light chain (NFL) levels in patients treated with **GDC-0134**.[3][8] NFL is a biomarker of neuro-axonal damage. This finding was also observed in DLK conditional knockout mice, raising complex questions about the interpretation of this biomarker in the context of DLK inhibition.[3] [8] Due to the unacceptable safety profile and the paradoxical increase in a marker of neurodegeneration, the clinical development of **GDC-0134** for ALS was discontinued.[3][8]

Conclusion

GDC-0134 is a valuable chemical probe that has been instrumental in exploring the role of the DLK signaling pathway in neurodegeneration. While its clinical development for ALS was halted due to safety concerns and unexpected biomarker changes, the data generated from studies with **GDC-0134** provide crucial insights for the future development of DLK inhibitors. Further research is necessary to understand the relationship between the neuroprotective and potential adverse effects of DLK inhibition and to clarify the role of NFL as a biomarker in this context.[3]

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